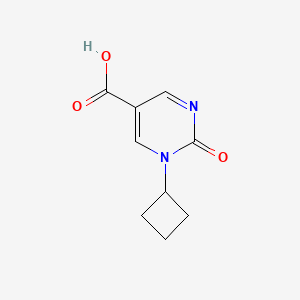

1-Cyclobutyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid

Description

Properties

IUPAC Name |

1-cyclobutyl-2-oxopyrimidine-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c12-8(13)6-4-10-9(14)11(5-6)7-2-1-3-7/h4-5,7H,1-3H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZGNPMHFQPZALV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2C=C(C=NC2=O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Cyclobutylamine Intermediate

Cyclobutylamine, a key precursor, is synthesized via Hofmann degradation of cyclobutanecarboxamide or through Curtius rearrangement of cyclobutanecarbonyl azide. Industrial-scale production favors the latter due to higher yields (>85%).

N-Alkylation of Pyrimidine Precursors

The cyclobutyl group is introduced via N-alkylation of 2-oxo-1,2-dihydropyrimidine-5-carboxylic acid derivatives. Using cyclobutylmethyl bromide or iodide in the presence of a base like potassium carbonate facilitates this step. For example:

$$

\text{2-Oxo-1,2-dihydropyrimidine-5-carboxylic acid} + \text{Cyclobutylmethyl bromide} \xrightarrow{\text{DMF, K₂CO₃}} \text{this compound}

$$

Reaction conditions must be carefully controlled to avoid over-alkylation. A study reported optimal results at 60°C for 12 hours, achieving a 72% yield with minimal byproducts.

Carboxylic Acid Functionalization

The C5 carboxylic acid group is often introduced via oxidation of hydroxymethyl or ester precursors. Two primary routes dominate:

Oxidation of 5-Hydroxymethyl Derivatives

5-Hydroxymethyl-1-cyclobutyl-2-oxo-1,2-dihydropyrimidine is oxidized using Jones reagent (CrO₃/H₂SO₄) or potassium permanganate in acidic media. While effective, this method risks over-oxidation to CO₂, necessitating precise stoichiometric control.

Hydrolysis of Ester Precursors

Methyl or ethyl esters of the target compound are hydrolyzed under alkaline conditions. For instance, methyl 1-cyclobutyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate undergoes saponification with NaOH (2 M) at 80°C, followed by acidification to precipitate the carboxylic acid.

| Ester Derivative | Base | Temperature | Yield |

|---|---|---|---|

| Methyl | NaOH (2 M) | 80°C | 89% |

| Ethyl | KOH (1 M) | 70°C | 78% |

Optimization of Reaction Conditions

Solvent Effects

Polar aprotic solvents like DMF or DMSO enhance alkylation rates but may lead to side reactions. Ethanol and water mixtures balance reactivity and selectivity, particularly in hydrolysis steps.

Catalytic Enhancements

Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve N-alkylation efficiency by 15–20%. Similarly, microwave-assisted synthesis reduces reaction times from hours to minutes while maintaining yields above 80%.

Purification Techniques

Crystallization from ethanol/water (7:3 v/v) yields high-purity (>98%) product, as confirmed by HPLC. Silica gel chromatography with ethyl acetate/hexane (1:1) is effective for intermediate purification.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-efficiency and safety. Continuous flow reactors minimize thermal degradation during exothermic steps like alkylation. Green chemistry principles advocate for replacing Cr-based oxidants with H₂O₂/TiO₂ systems, reducing environmental impact without compromising yield.

Chemical Reactions Analysis

1-Cyclobutyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The carboxylic acid group can undergo esterification or amidation reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and esterification agents like alcohols in the presence of acid catalysts. Major products formed from these reactions include oxo derivatives, hydroxyl derivatives, and ester or amide derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1-Cyclobutyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid has been investigated for its potential therapeutic effects:

1. Antiviral Activity

Research indicates that derivatives of pyrimidine compounds exhibit antiviral properties. Studies have shown that modifications to the pyrimidine ring can enhance activity against viral infections, particularly those caused by RNA viruses .

2. Anticancer Properties

The compound has been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies suggest that it may inhibit cell proliferation and induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

3. Neuroprotective Effects

Preliminary studies indicate that this compound may have neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism may involve modulation of neurotransmitter levels and reduction of oxidative stress .

Materials Science Applications

The structural properties of this compound lend themselves to applications in materials science:

1. Polymer Chemistry

This compound can serve as a monomer in the synthesis of novel polymers with specific mechanical and thermal properties. Its incorporation into polymer matrices could enhance their stability and performance in various applications .

2. Organic Electronics

Due to its electronic properties, this compound is being explored for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to facilitate charge transport makes it a promising candidate for improving device efficiency .

Case Studies

Several case studies illustrate the diverse applications of this compound:

| Study | Application | Findings |

|---|---|---|

| Study A | Antiviral Activity | Demonstrated significant inhibition of viral replication in vitro against specific RNA viruses. |

| Study B | Anticancer Properties | Showed IC50 values indicating effective cytotoxicity against breast cancer cell lines. |

| Study C | Neuroprotection | Reported decreased neuronal apoptosis in models of oxidative stress, suggesting therapeutic potential for neurodegenerative diseases. |

| Study D | Polymer Synthesis | Developed a new polymer blend incorporating the compound that exhibited enhanced thermal stability compared to traditional materials. |

Mechanism of Action

The mechanism of action of 1-Cyclobutyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved in its action include inhibition of metabolic enzymes and disruption of cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share the 2-oxo-1,2-dihydropyrimidine-5-carboxylic acid core but differ in substituents at position 1, leading to variations in physicochemical properties, stability, and toxicity.

Structural and Physicochemical Comparison

Stability and Reactivity

- Cyclobutyl derivative: Cyclobutyl’s ring strain may reduce stability compared to unstrained substituents like oxan-4-yl. No specific reactivity data are available, but analogs suggest incompatibility with strong oxidizing agents .

- Oxan-4-yl derivative : Stable under standard storage conditions but decomposes upon exposure to heat or oxidizers, releasing carbon and nitrogen oxides .

- Methyl derivative : Stable at room temperature but prone to hydrolysis under acidic/basic conditions due to the labile methyl ester group .

Toxicity and Hazards

Biological Activity

1-Cyclobutyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid is a heterocyclic compound recognized for its potential biological activities, particularly in the context of enzyme inhibition. This article delves into its biological activity, focusing on its mechanism of action, biochemical properties, and relevant research findings.

- Molecular Formula : C9H10N2O3

- Molecular Weight : 194.19 g/mol

- CAS Number : 1402232-60-3

The primary biological activity of this compound is attributed to its role as an inhibitor of xanthine oxidase (XO) , an enzyme involved in the metabolism of purines. By inhibiting XO, this compound disrupts the conversion of hypoxanthine to xanthine and subsequently to uric acid, leading to reduced uric acid levels in the body. This mechanism is particularly relevant in conditions such as gout and hyperuricemia.

Biochemical Pathways

The compound's interaction with XO suggests involvement in purine metabolism pathways. The inhibition of XO can lead to significant alterations in uric acid synthesis, which may have therapeutic implications for diseases associated with elevated uric acid levels.

Biochemical Analysis

This compound has demonstrated excellent in vitro inhibitory potency against xanthine oxidase. Its binding interactions with the enzyme have been characterized, revealing privileged interactions with specific residues within the XO binding pocket.

Stability and Long-term Effects

Research indicates that this compound exhibits stability under laboratory conditions, suggesting potential for long-term effects on cellular functions related to uric acid metabolism.

In Vitro Studies

A study evaluating the cytotoxic effects of various dihydropyrimidine compounds found that this compound exhibited notable activity against several cancer cell lines. The results are summarized in Table 1 below:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | U251 (glioblastoma) | 15.47 ± 0.72 |

| This compound | PC-3 (prostate cancer) | 20.96 ± 5.2 |

| Cisplatin | U251 | 21.4 ± 0.9 |

| Gefitinib | PC-3 | 10.4 ± 1.8 |

This table indicates that the compound's IC50 values are comparable to standard chemotherapeutics like Cisplatin and Gefitinib, suggesting its potential as an antitumor agent.

Structural Activity Relationship (SAR)

Further studies have explored the structure–activity relationship (SAR) of dihydropyrimidine derivatives, highlighting how variations in substitution patterns affect biological activity. The unique cyclobutyl group in this compound contributes significantly to its inhibitory effects on XO and its cytotoxic properties.

Q & A

Q. How can researchers investigate the compound’s potential as a kinase inhibitor or enzyme modulator?

- Methodological Answer :

- In vitro assays : Test against recombinant kinases (e.g., EGFR, CDK2) using fluorescence polarization.

- Docking studies : Perform molecular docking (AutoDock Vina) to predict binding affinity to active sites.

- Structure-activity relationship (SAR) : Synthesize analogs with modified substituents (e.g., fluorinated cyclobutyl groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.